molecular formula C13H13N3O2S2 B3009179 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 528590-74-1

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No.: B3009179
CAS No.: 528590-74-1
M. Wt: 307.39
InChI Key: GNJQWDPSXFXPND-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a 3-methylimidazo[2,1-b]thiazole moiety. The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions, as detailed in analogous synthetic pathways .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-9-8-19-13-14-12(7-16(9)13)10-3-5-11(6-4-10)15-20(2,17)18/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQWDPSXFXPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N3O2S2
  • Molecular Weight : 307.39 g/mol
  • Purity : Typically ≥ 95%

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, where the thiazole and imidazole moieties are critical for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Antifungal Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit antifungal properties. For instance, a related compound showed activity against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to established antifungals like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
2d1.23Candida parapsilosis
2eSimilarCandida albicans

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. In vitro studies indicated that certain derivatives inhibited cancer cell proliferation with IC50 values in the low micromolar range, suggesting potential as anticancer agents .

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

The biological activity of this compound is believed to involve inhibition of key enzymes involved in fungal ergosterol biosynthesis, similar to azole antifungals. Studies suggest that its derivatives interact with the CYP51 enzyme, crucial for ergosterol synthesis in fungi .

Structure-Activity Relationship (SAR)

The presence of electronegative substituents at specific positions on the phenyl ring enhances biological activity. For example, compounds with fluorine or chlorine groups showed improved antifungal effects due to increased lipophilicity and better interaction with biological targets .

Case Studies

  • Antifungal Efficacy : A study evaluated several thiazole derivatives against various fungal strains, demonstrating that modifications at the para position significantly affected their antifungal potency.
  • Cytotoxicity Profiles : Research involving NIH/3T3 cell lines highlighted that while some derivatives exhibited promising anticancer activity, they maintained a favorable safety profile with minimal cytotoxic effects on normal cells.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, and biological activities of compounds sharing the imidazo[2,1-b]thiazole or sulfonamide pharmacophores. Data are derived from peer-reviewed studies and chemical catalogs.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Molecular Weight Notable Substituents Reference
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide (Target) 3-methylimidazo[2,1-b]thiazole, methanesulfonamide, phenyl linker ~349.44 g/mol Methyl (imidazole), sulfonamide (para)
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) Imidazo[2,1-b]thiazole, methylsulfonyl group ~292.35 g/mol Methylsulfonyl (para)
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazo[2,1-b]thiazole, dimethylaminoethyl side chain, methylsulfonyl ~375.47 g/mol N,N-dimethylamino, methylsulfonyl
N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,6-dichloropyridine-2-carboxamide (EN300-265999) Imidazo[2,1-b]thiazole, dichloropyridine carboxamide ~433.29 g/mol Dichloropyridine, carboxamide
Sulfentrazone (Pesticide) Trifluoromethyltriazolinone, sulfonamide ~397.24 g/mol Trifluoromethyl, triazolinone

Key Observations :

  • The target compound’s methanesulfonamide group distinguishes it from analogs like EN300-265999 , which replaces sulfonamide with a dichloropyridine carboxamide, likely altering solubility and target selectivity .
  • Compound 5 and 6a (IC50 ~1.2–1.4 μM) highlight the importance of the methylsulfonyl group for bioactivity, though the dimethylaminoethyl side chain in 6a enhances potency .
  • Sulfentrazone, a pesticide, shares the sulfonamide group but incorporates a trifluoromethyltriazolinone ring, emphasizing the versatility of sulfonamides in agrochemical vs. pharmacological contexts .

Key Findings :

  • Antimicrobial imidazo-thiadiazole derivatives demonstrate that nitrogen-rich heterocycles enhance activity against Gram-negative and Gram-positive bacteria .

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